Physicochemical Differentiation: LogP & Permeability
5-Hydroxy-7-acetoxy-8-methoxyflavone can be differentiated from its major Scutellaria-derived analogs by its predicted LogP value. Its calculated LogP of 3.09950 [1] suggests distinct membrane permeability compared to less lipophilic analogs like wogonin (5,7-dihydroxy-8-methoxyflavone) and baicalein (5,6,7-trihydroxyflavone). In a comparative study, wogonin, with a lower LogP, demonstrated lower membrane permeability than 7-methoxyflavone and flavone [2]. Therefore, the higher LogP of 5-Hydroxy-7-acetoxy-8-methoxyflavone is a key differentiator for experiments requiring compounds with enhanced passive diffusion across cellular membranes.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 3.09950 |
| Comparator Or Baseline | Wogonin (5,7-dihydroxy-8-methoxyflavone) and Baicalein (5,6,7-trihydroxyflavone): Lower LogP inferred. |
| Quantified Difference | Higher LogP for target compound. |
| Conditions | Predicted/Calculated value [1] |
Why This Matters
The higher LogP value indicates greater lipophilicity, which is a critical parameter for selecting a compound for cellular assays where efficient membrane permeability is required.
- [1] Chem960. (n.d.). 5-Hydroxy-7-acetoxy-8-methoxyflavone (CAS 95480-80-1) properties. Retrieved from chem960.com. View Source
- [2] Kaneko, T., Chiba, H., Horie, N., Kato, T., Kobayashi, M., Hashimoto, K., ... & Sakagami, H. (2010). Inhibition of Prostaglandin E2 Production by Flavone and its Related Compounds. In Vivo, 24(1), 55-58. View Source
